molecular formula C9H11N3O B13998607 6-ethoxy-1H-indazol-5-amine

6-ethoxy-1H-indazol-5-amine

Cat. No.: B13998607
M. Wt: 177.20 g/mol
InChI Key: PFSOVJWWSZCNGG-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indazol-5-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .

Preparation Methods

The synthesis of 6-ethoxy-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Industrial production methods often employ optimized synthetic schemes to ensure high yields and minimal byproducts.

Chemical Reactions Analysis

6-Ethoxy-1H-indazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Ethoxy-1H-indazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biological pathways.

Comparison with Similar Compounds

6-Ethoxy-1H-indazol-5-amine can be compared with other indazole derivatives, such as:

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-ethoxy-1H-indazol-5-amine

InChI

InChI=1S/C9H11N3O/c1-2-13-9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

PFSOVJWWSZCNGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=NNC2=C1)N

Origin of Product

United States

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